3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile
Description
3-({1-[1-(Oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile is a structurally complex heterocyclic compound featuring a pyrazine-2-carbonitrile core linked to a piperidin-3-yloxy group. The piperidine moiety is further substituted with a 5-oxopyrrolidine ring bearing an oxan-4-yl (tetrahydropyran) group at the 1-position. This architecture combines multiple pharmacophoric elements:
- Pyrazine-carbonitrile: Known for its electron-withdrawing properties and role in kinase inhibition .
- Piperidine-3-yloxy: Influences spatial orientation and bioavailability.
- Oxan-4-yl: A tetrahydropyran group that improves solubility and pharmacokinetic profiles.
Properties
IUPAC Name |
3-[1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c21-11-17-19(23-6-5-22-17)29-16-2-1-7-24(13-16)20(27)14-10-18(26)25(12-14)15-3-8-28-9-4-15/h5-6,14-16H,1-4,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYYAMJKAGNWDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC(=O)N(C2)C3CCOCC3)OC4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile can be approached through a multi-step organic synthesis process. A possible synthetic route might involve:
Formation of the pyrazine ring: Starting from a suitable precursor such as 2,3-dichloropyrazine, a nucleophilic substitution reaction can introduce the carbonitrile group.
Synthesis of the piperidine moiety: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling reactions: The oxan-4-yl and pyrrolidine-3-carbonyl groups can be introduced through coupling reactions, such as amide bond formation.
Final assembly: The final compound can be assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of such a complex compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at specific sites, such as the piperidine ring or the pyrazine ring.
Reduction: Reduction reactions can target the carbonyl groups or the nitrile group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazine ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile:
Chemistry: As a building block for more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, affecting biological pathways.
Modulation of signaling pathways: By interacting with key signaling molecules, the compound could alter cellular responses.
Comparison with Similar Compounds
Research Findings and Data Gaps
Synthesis: No direct synthesis protocol exists for the target compound, but analogous methods (e.g., multi-component reactions in , hydrazide formation in ) could be adapted.
Biological Data : Absent in provided evidence. Priority should be given to assays evaluating kinase inhibition, solubility, and cytotoxicity.
Comparative Advantages : The hybrid structure merges solubility-enhancing (oxan-4-yl) and target-binding (pyrazine-carbonitrile, 5-oxopyrrolidine) features, distinguishing it from simpler analogs.
Biological Activity
3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Pyrazine ring : A heterocyclic aromatic compound that contributes to the compound's electronic properties.
- Piperidine moiety : Known for its role in various pharmacological activities.
- Oxan and pyrrolidine derivatives : These contribute to the compound's potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties against various pathogens, particularly Gram-positive bacteria and fungi. The following table summarizes the findings related to its antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | 64 µg/mL | |
| C. difficile | 128 µg/mL | |
| A. baumannii | 128 µg/mL | |
| C. auris | 16 µg/mL | |
| A. fumigatus | Variable (depends on strain) |
The compound exhibits a structure-dependent antimicrobial activity, with specific derivatives showing enhanced efficacy against multidrug-resistant strains. For instance, derivatives with hydrazone and azole moieties demonstrated superior activity compared to traditional antibiotics like clindamycin.
Anticancer Activity
In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. Notably, a derivative featuring a 3,5-dichloro-2-hydroxyphenyl substituent showed significant cytotoxic effects in A549 human lung cancer cell lines. The following table details the anticancer activity:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (lung cancer) | 12 µM | |
| MCF7 (breast cancer) | 20 µM | |
| HeLa (cervical cancer) | 15 µM |
These findings indicate that the compound may serve as a lead structure for developing novel anticancer agents.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with bacterial cell wall synthesis and disrupt fungal cell membrane integrity. The anticancer mechanisms could involve apoptosis induction and cell cycle arrest.
Case Studies
- Study on Antimicrobial Resistance : A study explored the effectiveness of various derivatives of the compound against resistant strains of S. aureus. Results indicated that certain modifications led to significant reductions in MIC values, suggesting potential for overcoming resistance mechanisms .
- Cytotoxicity Assessment : In vitro cytotoxicity assays were conducted using human cell lines to assess the safety profile of the compound. Results showed that while some derivatives exhibited potent anticancer activity, they maintained acceptable cytotoxicity levels in non-cancerous cells, indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
